molecular formula C15H14O3 B13421937 2-Phenoxyethyl benzoate CAS No. 4173-59-5

2-Phenoxyethyl benzoate

Cat. No.: B13421937
CAS No.: 4173-59-5
M. Wt: 242.27 g/mol
InChI Key: WMAXFAQWCDUBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl benzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from the reaction between phenoxyethanol and benzoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl benzoate can be synthesized through the Schotten-Baumann method, which involves the reaction of phenol with benzoyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows :

  • Dissolve phenol in a solution of 5% sodium hydroxide.
  • Add benzoyl chloride dropwise while maintaining the reaction mixture under cooling.
  • After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol.

Industrial Production Methods

Industrial production of this compound typically involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl benzoate primarily involves its hydrolysis to phenoxyethanol and benzoic acid. The phenoxy group can interact with various molecular targets, including enzymes involved in ester hydrolysis. The benzoate moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl benzoate is unique due to its dual functional groups (phenoxy and benzoate), which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex heterocycles make it a valuable compound in both research and industrial settings .

Properties

CAS No.

4173-59-5

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-phenoxyethyl benzoate

InChI

InChI=1S/C15H14O3/c16-15(13-7-3-1-4-8-13)18-12-11-17-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

WMAXFAQWCDUBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.